molecular formula C26H27N5O2S B2906147 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1305253-29-5

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2906147
CAS No.: 1305253-29-5
M. Wt: 473.6
InChI Key: ATSXDPRQVOOOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule that features a piperazine ring substituted with a methoxyphenyl group and a pyrazole ring substituted with a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include methoxyphenyl piperazine , methyl thiazole , and pyrazole derivatives . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous reactors and in-line purification systems can streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-phenylthiazol-5-yl)-1H-pyrazol-5-yl)methanone
  • (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(p-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Uniqueness

The uniqueness of (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern, which can confer distinct pharmacological properties and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

CAS No.

1305253-29-5

Molecular Formula

C26H27N5O2S

Molecular Weight

473.6

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)

InChI Key

ATSXDPRQVOOOLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.